molecular formula C21H18N2O3 B14867647 3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B14867647
M. Wt: 346.4 g/mol
InChI Key: MMFUEOQCNDBYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-component reactions. One common method is the reaction between dimedone, substituted benzaldehyde, and thiadiazolo[3,2-a]pyrimidin-5-one in the presence of an acidic ionic liquid catalyst in ethylene glycol . This method is efficient and environmentally friendly, offering good yields and simple purification techniques.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts is crucial to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the chromeno-pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

3-benzyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione

InChI

InChI=1S/C21H18N2O3/c1-2-8-17-22-20-18(19(24)15-11-6-7-12-16(15)26-20)21(25)23(17)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3

InChI Key

MMFUEOQCNDBYDD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.